ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom, a methyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Ester hydrolysis: Formation of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: It is used in the development of herbicides and pesticides due to its bioactive properties.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The chlorine and ester groups can enhance its binding affinity and specificity towards these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-chloro-1-ethyl-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the specific combination of its substituents, which can influence its reactivity and biological activity. The presence of the chlorine atom and the ethyl ester group can enhance its lipophilicity and membrane permeability, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 5-chloro-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAHXMHVTQJRLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230805 |
Source
|
Record name | Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173841-07-1 |
Source
|
Record name | Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173841-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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